Silk Scarlet
Overview
Description
Silk Scarlet is a compound used primarily in the dyeing of silk fibers. It is known for its vibrant color and strong binding properties, making it a popular choice in the textile industry. The compound is typically derived from a diazonium compound and is used to achieve a coupling reaction with tyrosine residues in the silk protein fibroin .
Mechanism of Action
Target of Action
Silk Scarlet, a compound derived from the silk protein, primarily targets the structural integrity of various materials. The compound’s primary targets are the molecular structures within materials that require enhanced strength, flexibility, and durability .
Mode of Action
This compound interacts with its targets by integrating into the existing molecular structures, thereby enhancing their properties. The compound’s unique molecular configuration, which includes beta-sheet crystals and filaments, allows it to form strong, flexible bonds with the target material . This interaction results in materials that are significantly stronger and more resilient.
Biochemical Pathways
This compound affects the biochemical pathways involved in protein assembly and fiber formation. The compound’s interaction with these pathways results in the formation of materials with enhanced mechanical properties . The affected pathways lead to downstream effects such as increased strength, flexibility, and durability of the materials.
Pharmacokinetics
When applied to a material, this compound exhibits excellent distribution properties, integrating uniformly throughout the material to enhance its properties . The compound’s bioavailability in this context refers to its ability to be effectively utilized in the material to improve its structural characteristics.
Result of Action
The molecular and cellular effects of this compound’s action are evident in the enhanced properties of the materials it is applied to. The compound’s interaction with the molecular structures of these materials results in increased strength, flexibility, and durability . On a cellular level, this compound integrates into the material, reinforcing its structure and improving its mechanical properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by factors such as temperature, pH, and humidity . This makes it a versatile compound for improving the properties of a wide range of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silk Scarlet is synthesized through a coupling reaction between a diazonium compound, such as Color Base Red G (C.I. 37105), and tyrosine residues in the silk protein fibroin . The reaction involves the formation of a diazonium salt from an aromatic amine, which then reacts with the tyrosine residues under controlled conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale coupling reactions. The process begins with the diazotization of an aromatic amine to form the diazonium salt. This is followed by the coupling reaction with tyrosine residues in silk fibroin under optimized conditions to ensure maximum dye uptake and color fastness .
Chemical Reactions Analysis
Types of Reactions
Silk Scarlet primarily undergoes coupling reactions, which are a type of substitution reaction. The diazonium compound reacts with the tyrosine residues in the silk fibroin to form an azo bond .
Common Reagents and Conditions
Reagents: Aromatic amines, sodium nitrite, hydrochloric acid, and silk fibroin.
Conditions: The diazotization reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Major Products
The major product of the reaction is the azo compound, which imparts a vibrant color to the silk fibers. The reaction also produces by-products such as water and nitrogen gas .
Scientific Research Applications
Silk Scarlet has a wide range of applications in scientific research:
Comparison with Similar Compounds
Silk Scarlet is unique in its strong binding properties and vibrant color. Similar compounds include other azo dyes such as:
Methyl Orange: Used as a pH indicator and dye.
Congo Red: Used in histology and as a pH indicator.
Direct Red 28: Used in the textile industry for dyeing cotton and other fibers
This compound stands out due to its specific application in dyeing silk and its superior color fastness properties .
Properties
IUPAC Name |
sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETWKXDZCSCODM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8003-59-6 | |
Record name | Silk Scarlet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 6(or 7)-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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